Azidotrimethylsilane

Overview

Description

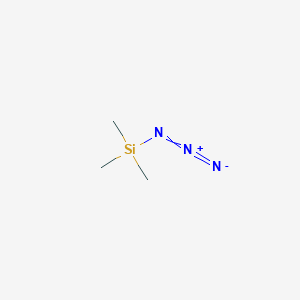

Azidotrimethylsilane (CH₃)₃SiN₃ is a silicon-based azide reagent widely used in organic synthesis for introducing azide groups into molecules. Its unique reactivity stems from the labile silicon-nitrogen bond, which facilitates nucleophilic substitution under mild conditions. The compound is particularly valued for its compatibility with diverse solvents (e.g., MeOH, CH₂Cl₂) and catalyst-free reactions, enabling high-yielding transformations such as Ugi-Azide multicomponent reactions , Schmidt conversions of aldehydes to nitriles , and glycosyl azide syntheses . This compound is also noted for its safety advantages over traditional azide sources like hydrazoic acid (HN₃) and sodium azide (NaN₃), as it mitigates risks associated with toxicity and explosivity .

Preparation Methods

Azidotrimethylsilane can be synthesized through several methods. One common method involves the reaction of chlorotrimethylsilane with sodium azide. The reaction is typically carried out by adding chlorotrimethylsilane dropwise to a stirred solution of sodium azide in diethylene glycol dimethyl ether . Another method involves refluxing a mixture of sodium azide and chlorotrimethylsilane in di-n-butyl ether for two days, followed by distillation of the azide directly from the reaction vessel .

Chemical Reactions Analysis

Hydrolysis to Hydrazoic Acid

TMSN readily hydrolyzes in the presence of water or protic solvents to release hydrazoic acid (HN), a highly toxic and explosive gas :

This reaction necessitates strict moisture-free conditions during handling. The hydrolysis byproduct, trimethylsilanol, is less hazardous and easily removable .

Nucleophilic Substitution Reactions

TMSN acts as a nucleophilic azide source in reactions with electrophilic substrates:

With Alkyl Halides and Sulfonates

TMSN displaces halides or sulfonate groups to form alkyl azides, a critical step in Staudinger and Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reactions :

This reaction is efficient in polar aprotic solvents like acetonitrile or DMF .

Formation of Tetrazoles

TMSN reacts with nitriles under thermal or Lewis acid catalysis to form 5-substituted tetrazoles, valuable in medicinal chemistry :

For example, electrochemical C–H tetrazolation of alkyl arenes with TMSN and acetonitrile yields benzylic tetrazoles via radical and carbocation intermediates .

CuAAC for 1,2,3-Triazoles

In the presence of Cu(I), TMSN participates in click chemistry to synthesize 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and alkyl diacyl peroxides :

This method avoids handling explosive organic azides by generating them in situ .

Ring-Opening of Epoxides

TMSN opens epoxide rings to produce vicinal azido alcohols, which are precursors to amino alcohols :

The reaction proceeds via nucleophilic attack at the less hindered epoxide carbon .

Silylation Reactions

The trimethylsilyl group in TMSN facilitates silylation of alcohols and phenols, protecting hydroxyl groups under mild conditions :

Key Research Findings

-

Oseltamivir Synthesis : TMSN was utilized in a key step of the Oseltamivir (Tamiflu®) synthesis, demonstrating its utility in pharmaceutical manufacturing .

-

Li-O2_22 Batteries : TMSN additives enhance solid electrolyte interphase (SEI) stability, improving battery cyclability .

-

GaN Nanowires : Serves as a nitrogen precursor in metal-organic chemical vapor deposition (MOCVD) .

Comparative Reaction Table

Scientific Research Applications

Azidotrimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

Azidotrimethylsilane exerts its effects primarily through its ability to donate the azide group (N₃). In reactions with ketones and aldehydes, it forms siloxy azides, which can further react to form tetrazoles . The compound can also hydrolyze to produce hydrazoic acid, which is a highly reactive species .

Comparison with Similar Compounds

Azidotrimethylsilane is often compared to other azide reagents in terms of reactivity, safety, and application scope. Below is a detailed analysis:

Sodium Azide (NaN₃)

- Reactivity : Sodium azide requires harsh conditions (e.g., strong acids or elevated temperatures) for azide transfer, limiting its use in sensitive substrates. In contrast, this compound operates under mild, catalyst-free conditions. For example, in the Schmidt reaction, this compound achieved 85% yield for nitrile synthesis, whereas NaN₃ yielded only 62% under similar conditions .

- Safety : NaN₃ is highly toxic and explosive, requiring stringent handling protocols. This compound’s silicon-based structure reduces explosion risks, making it preferable for large-scale applications .

- Solubility : NaN₃ is water-soluble but incompatible with organic phases. This compound dissolves readily in organic solvents, facilitating homogeneous reactions .

Table 1: Schmidt Reaction Performance Comparison

| Azide Source | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | HFIP (hexafluoro-2-propanol) | None | 85 | |

| Sodium Azide | HFIP | None | 62 |

Hydrazoic Acid (HN₃)

- Reactivity : HN₃ is highly reactive but hazardous to handle due to its volatility and toxicity. This compound provides a safer alternative; for instance, in reductive alkylation, HN₃ produces primary amines, while this compound avoids hazardous gas release .

- This compound’s stability allows broader use in multistep syntheses, such as carbohydrate-derived anticancer agents .

Other Silyl Azides

- Trimethylsilyl Azide vs. tert-Butyldimethylsilyl Azide (TBSN₃) : While both reagents offer silicon-mediated azide transfer, this compound’s smaller trimethylsilyl group enhances reactivity in sterically hindered substrates. For example, it achieved 95% yield in Ugi-Azide reactions with tert-butylamine, outperforming bulkier silyl azides .

- Fluoride Activation : this compound’s Si–N bond is cleavable by fluoride ions (e.g., TBAF), enabling controlled azide release. This property is exploited in glycosylation reactions, where SnCl₄ or fluoride catalysts mediate selective azidation .

Table 2: Ugi-Azide Reaction Yields with Different Amines

| Amine | Isocyanide | Yield (%) | Reference |

|---|---|---|---|

| tert-Butylamine | 2,6-Dimethylphenyl | 95 | |

| Cyclohexylamine | Cyclohexyl | 88 | |

| Benzylamine | 2,6-Dimethylphenyl | 94 |

Key Research Findings

- Catalyst-Free Efficiency : this compound enables high-yielding (88–95%), room-temperature Ugi-Azide reactions without catalysts, outperforming traditional methods requiring metal catalysts .

- Stereoselectivity: In glycosyl azide synthesis, this compound with SnCl₄ produced α/β-anomers in a 7:3 ratio, demonstrating moderate stereocontrol .

- Safety Profile : Unlike NaN₃, this compound avoids generating toxic HN₃, aligning with green chemistry principles .

Biological Activity

Azidotrimethylsilane (ATMS) is a chemical compound with the formula CHNSi. It is known for its unique reactivity and potential applications in organic synthesis, particularly in the formation of azides and tetrazoles. This article explores the biological activity of ATMS, focusing on its mechanisms of action, cytotoxicity, and implications in drug development.

This compound is characterized by its azide functional group, which contributes to its reactivity. Upon hydrolysis, ATMS can yield hydrazoic acid (HN), a highly toxic and explosive substance, indicating that ATMS must be handled with caution due to its potential hazards . The biological activity of ATMS is primarily linked to its ability to participate in nucleophilic substitution reactions, forming various derivatives that may exhibit significant pharmacological properties.

Biological Activity and Cytotoxicity

Recent studies have investigated the biological effects of compounds synthesized from this compound. Notably, derivatives formed from ATMS have shown promising cytotoxic effects against cancer cell lines. For instance, in a study examining 1,5-disubstituted-1H-tetrazoles derived from ATMS, several compounds exhibited notable anticancer activity with varying IC values across different cell lines .

Table 1: IC Values of Tetrazole Derivatives

| Compound ID | Cell Line | IC (µM) | Observations |

|---|---|---|---|

| 4a | HCT116 | 12.5 | Significant cytotoxicity observed |

| 4b | MCF-7 | 25.0 | Moderate cytotoxicity |

| 4c | A549 | 15.0 | High selectivity |

Case Studies

- Synthesis and Testing of Tetrazole Derivatives : A study synthesized various tetrazole derivatives using this compound as a precursor. The resulting compounds were tested for their cytotoxic effects on multiple cancer cell lines, revealing that certain derivatives had IC values lower than standard chemotherapeutics .

- Mechanistic Insights : Research has indicated that the biological activity of tetrazole derivatives may be attributed to their ability to disrupt cell cycle progression and induce apoptosis in cancer cells. For example, specific compounds demonstrated a significant inhibitory effect on the G0/G1 phase of the cell cycle in HCT116 cells, leading to increased apoptosis rates .

Safety and Toxicological Considerations

Given the potential toxicity associated with this compound and its derivatives, safety measures are essential during handling and experimentation. The hydrolysis products can pose significant risks; therefore, proper laboratory protocols must be followed to mitigate exposure risks .

Q & A

Basic Research Questions

Q. What are the key synthetic applications of azidotrimethylsilane in organic chemistry, and how does its reactivity compare to other azide sources?

this compound (TMSA) is widely used as a safe alternative to hydrazoic acid (HN3) in [3+2] Huisgen cycloadditions and nucleophilic substitutions. Its reactivity is enhanced by its ability to act as both an azide donor and a silylating agent. For example, in the synthesis of azido-α-amino esters, TMSA (20 equiv) reacts with α-amino esters in the presence of acetic acid and triethylamine under mild heating (40°C, 24 h), yielding stereoisomeric mixtures . Compared to sodium azide, TMSA avoids the generation of toxic HN3, making it preferable for lab-scale reactions requiring controlled conditions .

Q. How should this compound be handled safely in laboratory settings?

TMSA requires stringent safety protocols due to its potential to release toxic hydrazoic acid upon contact with moisture. Key precautions include:

- Conducting reactions in a fume hood with a safety shield .

- Avoiding skin/eye contact using chemical-impermeable gloves and protective equipment .

- Ensuring anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent unintended decomposition .

Q. What are the standard methods for synthesizing this compound, and what purity benchmarks are critical for reproducibility?

TMSA is synthesized via the reaction of chlorotrimethylsilane with sodium azide in diethylene glycol dimethyl ether under nitrogen. Key steps include:

- Distillation of solvents to eliminate moisture (e.g., diethylene glycol dimethyl ether at 161–162°C) .

- Using freshly opened sodium azide to avoid contamination. Excess sodium azide ensures complete conversion, as precise silane quantities are non-critical . Purity is verified via NMR or GC-MS, with impurities (e.g., residual HN3) posing explosion risks.

Advanced Research Questions

Q. How can regioselectivity be controlled in TMSA-mediated azidonation of epoxides or strained heterocycles?

Regioselectivity in epoxide ring-opening with TMSA is influenced by catalyst design and solvent polarity. For example, chiral (salen)Co(III) catalysts enable enantioselective azidonation of epoxides in tert-butyl methyl ether (TBME), achieving homogeneity upon TMSA addition. The reaction temperature (−20°C to 25°C) and stoichiometry (1.1 equiv TMSA) critically impact yield and stereochemical outcomes . Competing pathways (e.g., elimination vs. nucleophilic attack) must be analyzed via kinetic studies or computational modeling to optimize selectivity.

Q. What analytical strategies resolve contradictions in stereochemical outcomes of TMSA-involved multicomponent reactions?

Discrepancies in stereoisomer ratios (e.g., anti/syn diastereomers in α-amino ester functionalization) require:

- Chiral HPLC or NMR to quantify isomer distributions .

- Mechanistic probes : Isotopic labeling (e.g., <sup>15</sup>N-TMSA) or intermediate trapping to identify competing pathways (e.g., imine vs. carbocation intermediates) .

- Computational studies : Density Functional Theory (DFT) to model transition states and predict steric/electronic effects of substituents .

Q. How do solvent and additive choices influence TMSA’s reactivity in azido-Ugi or click chemistry reactions?

Polar aprotic solvents (e.g., toluene, TBME) enhance TMSA’s nucleophilicity, while additives like acetic acid and triethylamine modulate proton transfer steps. In azido-Ugi reactions, TMSA participates in four-component condensations with 3-formylchromones, anilines, and isocyanides, where solvent polarity affects imine stability and azide coupling efficiency . Systematic solvent screening (e.g., Kamlet-Taft parameters) and additive titration (e.g., acid/base ratios) are recommended for optimizing yields .

Q. What are the best practices for characterizing and mitigating side reactions in TMSA-based syntheses?

Common side reactions include:

- Hydrazoic acid formation : Mitigated by rigorous drying of reagents and solvents .

- Silyl ether byproducts : Addressed via silica gel chromatography (Et2O/cyclohexane gradients) .

- Explosive intermediates : Real-time monitoring via in situ IR or Raman spectroscopy to detect hazardous azide accumulations .

Q. Data Analysis and Reporting

Q. How should researchers document TMSA-involved experiments to ensure reproducibility and compliance with safety standards?

- Detailed experimental logs : Include exact equivalents, solvent batches, and temperature profiles .

- Safety documentation : Reference OSHA/NIOSH guidelines for azide handling and waste disposal .

- Data transparency : Provide raw NMR/GC-MS files and chromatographic conditions in supplementary materials .

Q. What statistical methods are appropriate for analyzing contradictory results in TMSA reaction optimization?

Properties

IUPAC Name |

azido(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3Si/c1-7(2,3)6-5-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDZOYHHAIAQIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063542 | |

| Record name | Azidotrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Azidotrimethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20266 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4648-54-8 | |

| Record name | Azidotrimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4648-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azidotrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004648548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, azidotrimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Azidotrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azidotrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Azidotrimethylsilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM57JSM2Y9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.